3-(3-Bromofenil)-7-metil-4-fenilcroman-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

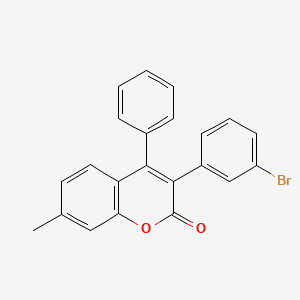

3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of oxygen-containing aromatic heterocycles. This compound is characterized by the presence of a bromine atom at the 3-position of the phenyl ring, a methyl group at the 7-position, and a phenyl group at the 4-position of the chromenone core.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Material Science: The compound’s chromenone core can be used in the design of organic semiconductors and light-emitting materials.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound’s derivatives are utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common among aromatic compounds .

Biochemical Pathways

Similar compounds have been known to affect various metabolic and signaling pathways

Pharmacokinetics

A related compound, 1-(3-bromophenyl)-heliamine, has been studied in rats . The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

Similar compounds have been known to exert various biological effects, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization. The process begins with the acylation of a suitable phenyl derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by cyclization to form the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one undergoes various chemical reactions, including:

Oxidation and Reduction: The chromenone core can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Esterification and Hydrolysis: The phenolic hydroxyl group can participate in esterification reactions to form esters, which can be hydrolyzed back to the hydroxyl group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Various substituted phenyl derivatives depending on the boronic acid used.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydro derivatives of the chromenone core.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromophenyl derivatives: Compounds such as 3-bromophenylpropionic acid and 3-bromophenol share the bromophenyl moiety but differ in their core structures and functional groups.

Uniqueness

The unique combination of the bromophenyl, methyl, and phenyl groups in 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Actividad Biológica

3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one can be represented as follows:

This compound features a bromophenyl group, which is significant for its biological interactions, particularly in medicinal chemistry.

1. Anticancer Activity

Recent studies have highlighted the potential of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one as an anticancer agent. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 13.62 ± 0.86 | |

| MGC-803 (Gastric) | 3.05 ± 0.29 | |

| HCT-116 (Colon) | 11.57 ± 0.53 |

The compound has shown better cytotoxic activity compared to non-substituted derivatives, indicating its potential as a lead compound in anticancer drug development.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens, including resistant strains.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 6.25 | |

| Escherichia coli | 12.5 | |

| Candida albicans | 0.156 |

The compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), which is crucial given the rising antibiotic resistance.

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, research indicates that this compound may also possess anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in cell signaling and proliferation.

- Receptor Modulation: It interacts with nuclear receptors and G-protein-coupled receptors, altering cellular responses.

- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation and mitochondrial dysfunction is a critical mechanism for its anticancer effects.

Case Studies

A recent study evaluated the efficacy of various chromen derivatives, including 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one, in vitro against a panel of human tumor cell lines. The findings indicated that certain modifications to the chromen structure significantly enhanced cytotoxicity, suggesting avenues for further research into structure-activity relationships.

Propiedades

IUPAC Name |

3-(3-bromophenyl)-7-methyl-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrO2/c1-14-10-11-18-19(12-14)25-22(24)21(16-8-5-9-17(23)13-16)20(18)15-6-3-2-4-7-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTBPCFACDEMNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.